N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide
Description
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide is a sulfanyl-substituted acetamide derivative characterized by a thioether linkage (-S-) between the 4-methylphenyl group and the phenyl ring of the acetamide scaffold.
Properties
CAS No. |
648894-16-0 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C15H15NOS/c1-11-7-9-13(10-8-11)18-15-6-4-3-5-14(15)16-12(2)17/h3-10H,1-2H3,(H,16,17) |
InChI Key |
IBZROHWLJZXEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-[(4-Methylphenyl)sulfanyl]aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput. Additionally, industrial processes may incorporate advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamide group or the phenyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives or reduced phenyl rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Sulfanyl vs. Sulfamoyl/Sulfonyl Groups : Sulfanyl (-S-) derivatives exhibit greater lipophilicity compared to sulfamoyl (-SO₂NH-) or sulfonyl (-SO₂-) analogs, which may enhance blood-brain barrier permeability .
- Heterocyclic Integration : Compounds incorporating triazole or piperidine rings (e.g., ) demonstrate improved metabolic stability and target specificity compared to simpler arylacetamides.
Physicochemical Properties
Crystallographic and solubility data for selected compounds:
Notes:
- The larger angle in sulfamoyl derivatives (e.g., 49.65° in ) suggests reduced coplanarity compared to sulfonyl analogs.
- Estimated LogP for *N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide is derived from analogs with similar substituents.
Pharmacological Profiles
Receptor Interactions
- mGlu Receptor Modulation : The analog 2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide (AZ12216052) showed anxiolytic effects, though independent of mGlu8 receptors, suggesting off-target interactions .
- Enzyme Inhibition : Hybrids with 1,2,4-triazole-piperidine scaffolds (e.g., ) demonstrated potent inhibition of microbial enzymes, attributed to the sulfanyl group’s electron-withdrawing effects.
Therapeutic Potential
- Anticancer Activity : Sulfamoyl derivatives (e.g., ) exhibit cytotoxicity via topoisomerase inhibition, whereas sulfanyl analogs may target redox-sensitive pathways due to thioether reactivity.
- Antimicrobial Efficacy : Compounds with heterocyclic-sulfanyl moieties (e.g., ) showed enhanced activity against Gram-positive bacteria compared to simpler acetamides.
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